Welcome to the BenchChem Online Store!
molecular formula C10H16O B1582844 alpha-Pinene-oxide CAS No. 72936-74-4

alpha-Pinene-oxide

Cat. No. B1582844
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04639469

Procedure details

550 ml of a 23.3% (151 g) chloroform solution of 100% perbenzoic acid, are loaded into a glass reactor vessel of 2 l capacity, externally cooled to -15° C. Over a period of around 2 hours 150 g of 95% α-pinene are dripped in, maintaining the temperature between -5° C. and -2° C. The solution is then stirred for 1 hour, lowering the temperature to -10° C. At this temperature the perbenzoic acid which has precipitated out is filtered off. The chloroform solution obtained is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order to eliminate the contained residual benzoic acid. The process is then completed as in example 2a.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(C(OO)=[O:8])=CC=CC=1.[CH3:11][C:12]1[CH:17]2[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16]2)[CH2:14][CH:13]=1>C(Cl)(Cl)Cl>[CH3:19][C:18]1([CH3:20])[CH:17]2[C:12]3([CH3:11])[O:8][CH:13]3[CH2:14][CH:15]1[CH2:16]2

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OO
Name
Quantity
151 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The solution is then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in, maintaining the temperature between -5° C. and -2° C
CUSTOM
Type
CUSTOM
Details
to -10° C
CUSTOM
Type
CUSTOM
Details
At this temperature the perbenzoic acid which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
The chloroform solution obtained
WASH
Type
WASH
Details
is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(C2CC1C3(C(C2)O3)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04639469

Procedure details

550 ml of a 23.3% (151 g) chloroform solution of 100% perbenzoic acid, are loaded into a glass reactor vessel of 2 l capacity, externally cooled to -15° C. Over a period of around 2 hours 150 g of 95% α-pinene are dripped in, maintaining the temperature between -5° C. and -2° C. The solution is then stirred for 1 hour, lowering the temperature to -10° C. At this temperature the perbenzoic acid which has precipitated out is filtered off. The chloroform solution obtained is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order to eliminate the contained residual benzoic acid. The process is then completed as in example 2a.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(C(OO)=[O:8])=CC=CC=1.[CH3:11][C:12]1[CH:17]2[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16]2)[CH2:14][CH:13]=1>C(Cl)(Cl)Cl>[CH3:19][C:18]1([CH3:20])[CH:17]2[C:12]3([CH3:11])[O:8][CH:13]3[CH2:14][CH:15]1[CH2:16]2

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OO
Name
Quantity
151 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The solution is then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in, maintaining the temperature between -5° C. and -2° C
CUSTOM
Type
CUSTOM
Details
to -10° C
CUSTOM
Type
CUSTOM
Details
At this temperature the perbenzoic acid which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
The chloroform solution obtained
WASH
Type
WASH
Details
is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(C2CC1C3(C(C2)O3)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.